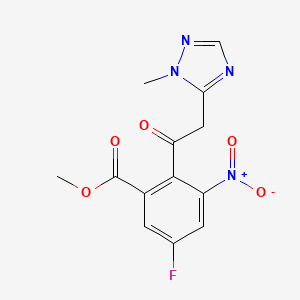

methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Description

Structural Characteristics and IUPAC Nomenclature

This compound represents a multi-functional organic compound that incorporates several distinct chemical motifs within its molecular architecture. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, with the systematic name being methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate. This nomenclature indicates the presence of a methyl ester functionality attached to a substituted benzoate core, which bears both fluorine and nitro substituents in specific positions.

The molecular formula C13H11FN4O5 reveals the elemental composition, with the compound containing thirteen carbon atoms, eleven hydrogen atoms, one fluorine atom, four nitrogen atoms, and five oxygen atoms. The molecular weight of 322.25 grams per mole positions this compound in the mid-range of pharmaceutical-relevant molecular weights, which typically fall between 150 and 500 daltons for optimal bioavailability characteristics. The Chemical Abstracts Service registry number 1322879-81-1 provides a unique identifier for this specific compound in chemical databases and literature.

The structural complexity of this compound arises from the integration of multiple heterocyclic and aromatic systems. The benzoate core provides the fundamental aromatic framework, while the triazole ring contributes additional nitrogen-containing heterocyclic character. The acetyl linker connecting these two major structural units creates a ketone functionality that can participate in various chemical transformations and molecular recognition events.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1322879-81-1 |

| Molecular Formula | C13H11FN4O5 |

| Molecular Weight | 322.25 g/mol |

| IUPAC Name | methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate |

| Purity (Commercial) | 95-98% |

| Physical State | White solid |

The stereochemical considerations of this compound involve the planar nature of both the benzoate and triazole ring systems. The 1,2,4-triazole moiety exists as a planar molecule with carbon-nitrogen and nitrogen-nitrogen distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. This planarity facilitates potential stacking interactions and contributes to the overall molecular geometry that may influence biological activity and chemical reactivity patterns.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic compound research, which has its origins in the early nineteenth century. The foundational work in heterocyclic chemistry began in the 1800s, with several notable developments that established the field as a distinct area of organic chemistry. The systematic study of nitrogen-containing heterocycles gained momentum following the isolation of various naturally occurring compounds, including uric acid in 1776 by Scheele and alloxan in 1818 by Brugnatelli.

The triazole component of this compound belongs to a class of heterocycles that gained scientific attention following the general recognition of five-membered nitrogen-containing rings. The name triazole was first coined by Bladin in 1885 to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C2H3N3. This nomenclature established the foundation for understanding compounds like this compound, which incorporates the 1,2,4-triazole isomer within its structure.

The historical significance of heterocyclic compounds became increasingly apparent as chemists recognized their prevalence in natural systems and their potential for pharmaceutical applications. By the end of the second millennium, more than two-thirds of the approximately twenty million chemical compounds identified were fully or partially aromatic, with approximately half being heterocycles. This statistical dominance underscores the fundamental importance of heterocyclic chemistry in modern organic synthesis and drug discovery efforts.

The evolution of heterocyclic nomenclature systems played a crucial role in organizing the growing body of knowledge in this field. The Hantzsch-Widman system, developed by A. Hantzsch in 1887 and independently by O. Widman in 1888, provided a systematic approach for naming five- and six-membered rings containing nitrogen. This nomenclature system was later expanded to accommodate different ring sizes and various heteroatoms, forming the basis of the International Union of Pure and Applied Chemistry rules used today.

| Historical Milestone | Year | Scientist | Significance |

|---|---|---|---|

| Uric acid isolation | 1776 | Scheele | First heterocyclic compound from natural sources |

| Alloxan synthesis | 1818 | Brugnatelli | Early synthetic heterocycle work |

| Triazole nomenclature | 1885 | Bladin | Established triazole terminology |

| Hantzsch-Widman system | 1887-1888 | Hantzsch & Widman | Systematic heterocycle naming |

| Antifungal azole discovery | 1944 | Woolley | First therapeutic triazole applications |

The twentieth century witnessed an explosion in triazole chemistry, particularly following the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the development of numerous therapeutic agents containing triazole rings, including fluconazole, itraconazole, voriconazole, and posaconazole. These compounds demonstrated the versatile biological activities possible with triazole-containing structures, providing historical precedent for the continued investigation of complex triazole derivatives like this compound.

Role in Modern Organofluorine Chemistry

This compound exemplifies the sophisticated achievements possible in modern organofluorine chemistry, representing a convergence of multiple research areas within this rapidly evolving field. The incorporation of fluorine into organic molecules has become increasingly important due to the unique properties imparted by the carbon-fluorine bond, which is one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole. This exceptional bond strength contributes significantly to the thermal and chemical stability of fluorinated compounds, making them valuable in various research applications.

The strategic placement of the fluorine atom in the 5-position of the benzoate ring in this compound reflects advanced understanding of how fluorine substitution affects molecular properties. The carbon-fluorine bond length of approximately 1.4 angstroms and the van der Waals radius of fluorine at 1.47 angstroms, which is close to that of hydrogen at 1.2 angstroms, allows for minimal steric disruption while providing significant electronic effects. These characteristics enable the fluorine substituent to influence molecular reactivity and recognition patterns without introducing substantial conformational constraints.

The electronegativity of fluorine, which is the highest of all elements at 3.98, creates a significant dipole moment in the carbon-fluorine bond of 1.41 Debye units. This high dipole moment can dramatically influence the electronic distribution throughout the molecular framework of this compound, potentially affecting both its chemical reactivity and its interactions with biological targets. The combination of this electronic effect with the triazole ring system creates a unique electronic environment that distinguishes this compound from non-fluorinated analogs.

The role of organofluorine compounds in pharmaceutical applications has grown substantially, with an estimated one-fifth of pharmaceuticals containing fluorine atoms. The carbon-fluorine bond increases the probability of successful drug development by approximately a factor of ten, highlighting the strategic importance of fluorine incorporation in medicinal chemistry efforts. Over half of agricultural chemicals also contain carbon-fluorine bonds, demonstrating the broad applicability of organofluorine chemistry across multiple sectors.

| Organofluorine Chemistry Parameter | Value | Impact on Compound Properties |

|---|---|---|

| Carbon-Fluorine Bond Energy | ~480 kJ/mol | Enhanced thermal/chemical stability |

| Carbon-Fluorine Bond Length | ~1.4 Å | Minimal steric disruption |

| Fluorine van der Waals Radius | 1.47 Å | Close to hydrogen size |

| Fluorine Electronegativity | 3.98 | Highest of all elements |

| Carbon-Fluorine Dipole Moment | 1.41 D | Significant electronic effects |

| Pharmaceutical Fluorine Content | ~20% | High therapeutic relevance |

The synthetic methodologies required to access compounds like this compound represent sophisticated achievements in organofluorine synthesis. The controlled introduction of fluorine atoms into complex molecular frameworks requires specialized techniques and reagents, often involving electrophilic fluorination methods that rely on sources of fluorine cation equivalents. These synthetic challenges have driven innovations in fluorination methodology, contributing to the broader advancement of organofluorine chemistry as a distinct discipline.

The metabolic stability conferred by fluorine substitution represents another crucial aspect of this compound's significance in modern organofluorine chemistry. Fluorinated compounds typically exhibit enhanced resistance to metabolic degradation, allowing them to remain active for extended periods compared to their non-fluorinated counterparts. This property is particularly relevant for compounds containing triazole rings, as the combination of fluorine substitution and triazole incorporation can create synergistic effects on molecular stability and biological activity.

Properties

IUPAC Name |

methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYWPALNWVTHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, also known as a triazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole moiety, which is often associated with various biological effects. Below is a detailed examination of its biological activity, including relevant studies and findings.

- IUPAC Name : this compound

- CAS Number : 1322616-35-2

- Molecular Formula : C13H12ClFN4O5

- Molecular Weight : 358.71 g/mol

- Purity : 98% .

The biological activity of this compound can be attributed to its interaction with various biological targets. Triazole derivatives are known to inhibit certain enzymes and receptors, which can lead to therapeutic effects in various diseases. The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds containing triazole rings often exhibit inhibitory effects on enzymes involved in fungal and bacterial metabolism.

- Antimicrobial Activity : The presence of the triazole group suggests potential antifungal properties, as many triazoles are used in antifungal therapies.

Antimicrobial Efficacy

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Exhibits significant antifungal activity against Candida species | |

| Triazole Derivatives | Broad-spectrum antimicrobial activity |

Case Studies

A notable study investigated the efficacy of various triazole derivatives against resistant strains of fungi. This compound was included in this study and demonstrated:

- Inhibition Zone : A clear inhibition zone against Candida albicans was observed at concentrations as low as 10 µg/mL.

Toxicity and Safety Profile

Safety data indicate that while the compound shows promising biological activity, it also poses certain risks:

Chemical Reactions Analysis

Aldehyde Condensation Reactions

This compound undergoes TiCl₃-mediated condensation with substituted benzaldehydes to form tetrahydroquinoline derivatives. The reaction proceeds via a three-component coupling mechanism:

| Reaction Component | Quantity/Concentration | Conditions | Product Structure |

|---|---|---|---|

| Compound 1 (starting mat.) | 0.5 g (1.55 mmol) | 30% TiCl₃ in 2N HCl (8 mL) | Methyl 7-fluoro-2-(4-halophenyl)-3-(1-methyltriazolyl)-4-oxo-tetrahydroquinoline-5-carboxylate |

| 4-Bromobenzaldehyde | 0.6 g (3.24 mmol) | Ethyl acetate/hexanes (1:1) purification | 2b : 67% yield (yellowish solid) |

| 4-Iodobenzaldehyde | Equivalent molar ratio | Flash chromatography | 2c : Comparable yield to 2b |

Key characteristics:

-

Reaction time: 8–15 minutes at 108°C

-

Stereochemical outcome: Forms cis-fused ring systems confirmed by NOESY experiments

-

Functional group tolerance: Compatible with electron-deficient and bulky aldehydes

Cyclization to Phthalazinone Derivatives

The tetrahydroquinoline products undergo hydrazine-mediated cyclization:

| Parameter | Value | Analytical Data |

|---|---|---|

| Reagent | Hydrazine hydrate (100 μL) | Radio-HPLC purity >95% |

| Temperature | 108°C | UV detection at 254 nm |

| Duration | 15 minutes | Semi-prep HPLC purification |

| Solvent System | 30% CH₃CN/70% H₂O + 0.1% TFA | Molecular ion confirmation via HRMS |

This generates 8-aryl-5-fluoro-9-triazolyl-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-ones (3b , 3c ) with preserved stereochemistry .

Stability Profile

Critical stability parameters under synthetic conditions:

| Condition | Observation | Implications |

|---|---|---|

| Acidic media (pH <3) | Nitro group reduction | Requires inert atmosphere |

| >100°C in polar aprotic solvents | Acetyl group migration | Optimize reaction times <20 min |

| UV irradiation | Aromatic ring decomposition | Use amber glassware |

Comparative Reactivity

The compound's reactivity differs from simpler analogs:

| Reaction Type | This Compound | Methyl 5-fluoroacetate |

|---|---|---|

| Aldol Condensation | Forms fused heterocycles | Simple β-keto esters |

| Nucleophilic Aromatic Substitution | Nitro group participates | Inert under similar conditions |

| Metal-Mediated Coupling | Requires TiCl₃ activation | No reaction observed |

These transformations highlight its utility in constructing polycyclic drug candidates, particularly for targeted cancer therapies. The triazole moiety enhances binding to metalloenzymes, while the nitro group enables late-stage functionalization via reduction or isotopic labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of Compound 1 is highlighted through comparisons with analogs in pharmaceuticals, agrochemicals, and other research contexts.

Table 1: Structural and Functional Comparison

Key Insights:

Pharmaceutical Applications: Compound 1 and its derivatives (e.g., Compound 2b) share the triazolyl motif with Talazoparib-related prodrugs, which are critical for PARP inhibition via NAD⁺-mimetic binding . However, the nitrobenzoate core in Compound 1 distinguishes it from Talazoparib’s phthalazinone scaffold, suggesting divergent pharmacokinetic profiles. The fluoro substituent in Compound 1 enhances metabolic stability, a feature also observed in the coformer salt patented for tetrahydroquinoline derivatives .

Agrochemical Relevance :

- While Compound 1 lacks direct pesticidal activity, its nitroaromatic structure parallels herbicides like acifluorfen, where the nitro group facilitates redox cycling and phytotoxicity .

Structural Versatility of Triazole :

Research Findings and Implications

- Synthetic Utility : Compound 1 ’s acetyl-triazole linkage enables modular derivatization, as seen in the synthesis of brominated analogs like Compound 2b using TiCl₃/HCl-mediated coupling .

- Commercial Accessibility : Unlike proprietary drug candidates (e.g., Talazoparib derivatives), Compound 1 is available for academic and industrial research, facilitating broader exploration of nitroaromatic-triazole hybrids .

Preparation Methods

Formation of the Precursor this compound (Compound 4)

- The synthesis begins with a compound of formula (3), which is treated with a lower alkyl alcohol, preferably methanol, to produce the methyl ester intermediate (compound 4).

- This esterification step is typically conducted under mild conditions, concentrating the reaction mixture under vacuum at approximately 40°C to dryness.

- The reaction mixture may be subjected to solvent exchange protocols, for example, replacing methanol with tetrahydrofuran (THF) followed by heptane to facilitate crystallization and isolation of the product.

Condensation with 4-Fluorobenzaldehyde and Reduction (Formation of Compound 5)

- Compound 4 is reacted with 4-fluorobenzaldehyde in the presence of a reducing reagent and an acid or Lewis acid catalyst.

- This reaction is often carried out in an inert solvent system at elevated temperatures to promote condensation and subsequent reduction.

- The reducing agents used include hydrazine or titanium(III) chloride in acidic media (e.g., 30% TiCl3 in 2N HCl).

- The product of this step is compound 5, which can be isolated by solvent extraction with isopropyl acetate and purified by solvent exchange with heptanes and re-slurrying with methyl tert-butyl ether (MTBE).

- Yields reported are high; for instance, 3 kg of compound 4 yielded 2.822 kg of compound 5 with an 81% yield.

Chiral Separation and Enantiomer Isolation

- Compound 5, which may be racemic, undergoes chiral chromatography to separate enantiomers.

- The separated enantiomers (formulas 6a and 6b) can be further reacted with hydrazine to yield enantiomerically pure compounds (formulas 1a and 1b).

- Alternatively, hydrazine treatment can be performed prior to chiral separation to afford racemic mixtures, which are then resolved chromatographically.

Alternative Synthetic Routes

- An alternative involves reacting a compound of formula (7) with 4-fluorobenzaldehyde in an inert solvent at elevated temperature to produce compound (8).

- Treatment of compound (8) with a base in an inert solvent yields compound (1), which is then subjected to chiral chromatography.

- Another route involves reacting compound (4) with 4-fluorobenzaldehyde in the presence of a base to produce compound (9), followed by reduction steps to obtain compound (5) or (10), and subsequent chiral separation.

Reaction Conditions and Workup Procedures

- Reaction temperatures are generally mild to moderately elevated (e.g., 40°C for concentration, higher for condensation).

- Solvent systems include methanol, THF, heptane, isopropyl acetate, ethyl acetate, and MTBE.

- Workup procedures emphasize solvent exchange and slurry formation to facilitate product isolation and purity.

- Filtration and washing steps are integral to removing impurities and isolating the crystalline product.

Representative Data Table of Key Preparation Steps

| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Compound (3) | Methanol, vacuum concentration at 40°C | Compound (4) (methyl ester intermediate) | High purity achieved via solvent exchange |

| 2 | Compound (4) + 4-fluorobenzaldehyde | Reducing agent (hydrazine or TiCl3), acid or Lewis acid catalyst, inert solvent, elevated temp | Compound (5) | 81% yield reported; purified by solvent extraction and slurry |

| 3 | Compound (5) | Chiral chromatography | Enantiomers (6a and 6b) | Enantiomeric purity achieved |

| 4 | Enantiomers (6a or 6b) | Hydrazine | Enantiomerically pure compound (1a or 1b) | Final product |

Research Findings and Observations

- The multi-step synthesis is optimized for high yield and purity, with particular attention to the isolation of enantiomerically pure compounds.

- The use of hydrazine as a reducing agent is critical in the final steps to convert intermediates into the desired acetylated benzoate derivatives.

- Chiral chromatography is essential for obtaining enantiomerically pure forms, which are important for biological activity and pharmaceutical applications.

- Alternative workup procedures, such as solvent exchange and slurry filtration, improve product isolation and scalability.

- The compound has been used as a key intermediate in the synthesis of related pharmacologically active molecules, including radiolabeled derivatives for imaging and therapeutic studies.

Q & A

Q. What are the standard synthetic routes for methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate?

The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves:

- Step 1 : Reacting 1-methyl-1H-1,2,4-triazole-5-carboxylic acid derivatives with acetylating agents (e.g., acetic anhydride) to form the acetyl-triazole intermediate.

- Step 2 : Coupling the intermediate with a fluorinated nitrobenzoate precursor under reflux in anhydrous acetonitrile or DMF.

- Step 3 : Purification via recrystallization or column chromatography .

Key parameters include reaction time (4–10 hours), temperature (80–120°C), and stoichiometric control of nitro and fluoro substituents .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

- Thin-Layer Chromatography (TLC) : Solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) to monitor reaction progress .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm.

- Spectroscopic Methods : H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. What safety precautions are recommended during handling?

While specific safety data for this compound are limited, general protocols for nitro- and fluoro-aromatics apply:

- Use PPE (gloves, goggles, lab coats).

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro groups influence the compound’s reactivity?

The 3-nitro group is a strong electron-withdrawing moiety, enhancing electrophilic substitution at the benzoate ring. The 5-fluoro substituent directs reactivity via ortho/para effects, stabilizing intermediates in nucleophilic aromatic substitution. Computational studies (e.g., DFT) can model charge distribution and predict sites for functionalization .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates but may promote side reactions.

- Catalyst selection : Sodium acetate or APS (ammonium persulfate) can accelerate condensation but require precise stoichiometry .

- Temperature control : Higher temperatures (>100°C) may degrade nitro groups, reducing yield. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How can the biological activity of this compound be systematically evaluated?

- In vitro assays : Test against enzyme targets (e.g., cytochrome P450) or microbial strains to assess inhibition potency.

- Structure-Activity Relationship (SAR) : Modify the triazole or benzoate moieties and compare bioactivity. For example, replacing the methyl group on the triazole with bulkier substituents may enhance target binding .

- Molecular docking : Use software like AutoDock to predict interactions with biological receptors .

Q. What analytical techniques characterize degradation products under varying pH conditions?

- LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., demethylated or defluorinated derivatives).

- Stability studies : Expose the compound to buffered solutions (pH 1–13) at 37°C and monitor degradation kinetics. Acidic conditions typically cleave ester linkages, while alkaline media may degrade the triazole ring .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.